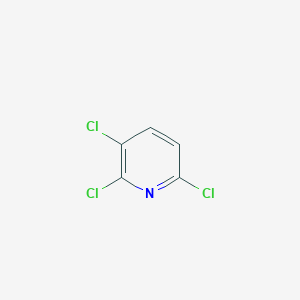

2,3,6-Trichloropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,6-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAKJVMKNDXBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073374 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-09-9, 29154-14-1 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.3.6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trichloropyridine (CAS: 6515-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloropyridine is a chlorinated derivative of pyridine (B92270) identified by the CAS number 6515-09-9.[1] This compound, which typically appears as a colorless to pale yellow or light brown crystalline solid, serves as a crucial and versatile intermediate in the synthesis of a wide range of organic compounds.[1][2][3] Its unique chemical structure and reactivity make it an invaluable building block in the development of new agrochemicals and active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety protocols, tailored for professionals in research and development.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6515-09-9 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂Cl₃N | [1][2][3][5] |

| Molecular Weight | 182.44 g/mol | [2][3][4][5] |

| Appearance | Colorless to pale yellow or light brown powder/crystal | [1][2][3][6] |

| Melting Point | 64 - 68 °C | [2][3][4] |

| Boiling Point | ~234 °C | [3] |

| Solubility | Soluble in organic solvents (ethanol, acetone, methanol); limited in water | [1][2] |

| Odor | Distinctive aromatic odor | [1] |

| Purity | Commercially available at ≥ 97% (GC) | [3][6] |

Table 2: GHS Hazard and Safety Information

| Hazard Category | GHS Hazard Statement | References |

| Skin Irritation | H315: Causes skin irritation | [5][7][8] |

| Eye Irritation | H319: Causes serious eye irritation | [5][7][8] |

| Acute Oral Toxicity | H302: Harmful if swallowed | [5] |

| Acute Inhalation Toxicity | H332: Harmful if inhaled | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | [5][9] |

Core Applications in Synthesis

This compound is not typically an end-product but rather a key precursor. Its three chlorine atoms can be selectively substituted, allowing for the construction of complex heterocyclic compounds.

-

Agrochemicals: It is a vital intermediate for producing herbicides, insecticides, and fungicides.[1][3][10] A significant application is its use in the synthesis of 2,3-dichloropyridine (B146566), a key raw material for the novel and environmentally-friendly insecticide, chlorantraniliprole.[11]

-

Pharmaceuticals: In drug discovery, it serves as a scaffold for developing APIs for treating a range of diseases, including various infections and cancers.[3][12]

Experimental Protocols: Synthesis and Reactions

Several methods exist for the synthesis of this compound. The choice of method often depends on the available starting materials, scalability, and environmental considerations.

Protocol 1: Synthesis from Nicotinamide (B372718)

This multi-step process utilizes readily available nicotinamide as the starting material.[10] It involves a Hofmann degradation, chlorination, diazotization, and a final Sandmeyer reaction.

Methodology:

-

Step 1: Hofmann Degradation to 3-Aminopyridine (B143674): In an alkaline environment, nicotinamide is reacted with a sodium hypochlorite (B82951) solution to yield 3-aminopyridine.

-

Step 2: Chlorination to 2,6-Dichloro-3-aminopyridine: 43.8 g of 3-aminopyridine is slowly added to 551.6 g of 37% hydrochloric acid. The solution is cooled to below 15°C, and 74 g of 30% hydrogen peroxide is added dropwise. The reaction is maintained at 35-45°C for 3-5 hours until the starting material is consumed.[10]

-

Step 3: Diazotization: 69.2 g of 2,6-dichloro-3-aminopyridine is mixed with 207 g of 30% industrial hydrochloric acid and cooled to below 0°C. A solution of 117.2 g of 30% sodium nitrite (B80452) is added dropwise to form the diazonium salt solution, which is kept at 0°C.[10]

-

Step 4: Sandmeyer Reaction: In a separate reactor, 8.4 g of cuprous chloride is added to 207 g of 30% industrial hydrochloric acid under a nitrogen atmosphere. The previously prepared diazonium salt solution is added dropwise, and the temperature is gradually raised to 60-70°C and held for approximately 2 hours.[10]

-

Work-up and Purification: After the reaction is complete, the solution is extracted with dichloromethane. The organic phase is concentrated to yield crude this compound. Recrystallization from toluene (B28343) and petroleum ether yields the final product.[10]

Protocol 2: Synthesis from 2,6-Dichloropyridine (B45657)

This is a more direct chlorination method using a Lewis acid catalyst.[13]

Methodology:

-

Reaction Setup: 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous ferric chloride (FeCl₃) are accurately weighed, mixed thoroughly, and transferred to a 2000 mL four-neck flask.

-

Chlorination: The reaction mixture is heated to 100-120 °C. Chlorine gas is then slowly introduced into the mixture. The reaction progress is monitored until completion.

-

Purification: Upon completion, the system is cooled to 100 °C. The product is isolated via vacuum distillation. Fractions collected at 118-124 °C under a pressure of -12.8 MPa are the desired this compound.[13]

Protocol 3: Selective Dechlorination to 2,3-Dichloropyridine

This protocol details the use of this compound as a starting material to produce 2,3-dichloropyridine, a valuable intermediate.[11]

Methodology:

-

Catalyst and Reactor Setup: Approximately 10 g of a palladium-on-carbon catalyst (0.5% Pd loading is optimal) is loaded into an atmospheric fixed-bed reactor. The system is purged with N₂ for 10 minutes, followed by H₂ at a flow rate of 100 mL/min.

-

Catalyst Activation: The catalyst bed temperature is raised to 200 °C at a rate of ~2 °C/min, held for 30 minutes, and then cooled to the reaction temperature of 140 °C.

-

Reaction Execution: A solution of this compound in methanol (B129727) (at 5 times the mass of the pyridine) is introduced into the reactor. An acid-binding agent, such as triethylamine, can be added to the methanol solution to improve selectivity by neutralizing the HCl byproduct. The reaction is run continuously with a hydrogen flow rate of 100 mL/min and a mass space velocity of 0.2/h for the this compound solution.[11]

-

Product Collection and Analysis: The liquid product is collected after passing through a condenser and gas-liquid separator. The composition is analyzed by gas chromatography to determine the conversion and selectivity. Under optimal conditions, this method can achieve a selectivity for 2,3-dichloropyridine of over 80%.[11]

Safe Handling and Storage

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.

Table 3: Recommended Handling and Storage Procedures

| Procedure | Recommendation | References |

| Engineering Controls | Handle in a well-ventilated place, such as a chemical fume hood. | [7][14] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and impervious protective clothing. | [7][8][14] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust and aerosols. Wash hands thoroughly after handling. | [7][9][14] |

| First Aid (Skin) | Immediately flush skin with running water for at least 15 minutes. Remove contaminated clothing. | [7][14] |

| First Aid (Eyes) | Immediately flush eyes with running water for at least 15 minutes. | [7][14] |

| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. | [7][14] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed when not in use. | [9][14] |

| Disposal | Dispose of waste through a licensed professional waste disposal service. Do not let the chemical enter drains. | [7][14] |

References

- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6515-09-9 this compound AKSci I146 [aksci.com]

- 5. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6515-09-9 | TCI AMERICA [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.com [capotchem.com]

- 10. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. asianpubs.org [asianpubs.org]

- 13. This compound | 6515-09-9 [chemicalbook.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its trifunctionalized heterocyclic structure makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its safety profile, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow crystalline solid or powder with a distinctive aromatic odor.[1][2][3] It is soluble in organic solvents such as methanol, ethanol, and acetone, but has limited solubility in water.[1]

Data Presentation: Physical and Chemical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₃N | [3][4] |

| Molecular Weight | 182.44 g/mol | [2][3][4] |

| Melting Point | 66-67 °C | [5] |

| Boiling Point | ~231.1 °C at 760 mmHg | |

| Density | ~1.5 g/cm³ | |

| Flash Point | ~115.7 °C | |

| Appearance | Light yellow to brown powder or crystals | [3] |

| Solubility | Soluble in methanol | [5] |

| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [2][4] |

| CAS Number | 6515-09-9 | [3][4] |

Spectral Data

Chemical Reactivity and Stability

As a polychlorinated pyridine, this compound exhibits reactivity patterns characteristic of this class of compounds. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the three chlorine substituents. This deactivation makes it less susceptible to electrophilic substitution than benzene. Conversely, it is more prone to nucleophilic aromatic substitution, where a nucleophile can displace one of the chlorine atoms. The positions most susceptible to nucleophilic attack are typically the 2- and 6-positions, activated by the ring nitrogen. The compound is stable under normal laboratory conditions.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Method 1: Direct Chlorination of 2,6-Dichloropyridine (B45657)

This method involves the direct chlorination of 2,6-dichloropyridine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).

Protocol:

-

To a suitable reaction vessel equipped with a stirrer, condenser, and gas inlet, add 2,6-dichloropyridine and anhydrous ferric chloride.

-

Heat the reaction mixture to a temperature between 100-120 °C.

-

Slowly bubble chlorine gas through the molten reaction mixture.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC).

-

Upon completion, cool the reaction mixture and purify the product by vacuum distillation.

Method 2: From 3-Amino-2,6-dichloropyridine (B189475) via Sandmeyer Reaction

This route involves the diazotization of 3-amino-2,6-dichloropyridine followed by a Sandmeyer reaction to introduce the third chlorine atom.

Protocol:

-

Diazotization: Dissolve 3-amino-2,6-dichloropyridine in an aqueous solution of a strong acid (e.g., hydrochloric acid). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

Mandatory Visualization: Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Caption: Synthetic pathways to this compound.

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various commercial products, particularly in the agrochemical sector. Its derivatives have been utilized as herbicides and fungicides.[1] The reactivity of the chlorine atoms allows for further functionalization of the pyridine ring, enabling the creation of diverse molecular scaffolds for drug discovery and development programs.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The information on its synthesis and safety is intended to support researchers and scientists in its effective and safe handling and application in their research and development endeavors. The versatility of this compound as a synthetic intermediate ensures its continued importance in the fields of medicinal chemistry and materials science.

References

- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 6515-09-9 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6515-09-9 [chemicalbook.com]

- 6. 2,4,6-Trichloropyridine(16063-69-7) 1H NMR [m.chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Molecular Structure of 2,3,6-Trichloropyridine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological significance of 2,3,6-trichloropyridine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key chemical and biological processes.

Molecular Structure and Physicochemical Properties

This compound is a chlorinated derivative of pyridine (B92270) with the chemical formula C₅H₂Cl₃N. The pyridine ring is substituted with three chlorine atoms at positions 2, 3, and 6. This substitution pattern significantly influences the electronic properties and reactivity of the molecule. The presence of electronegative chlorine atoms makes the pyridine ring electron-deficient, which facilitates nucleophilic substitution reactions.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₃N | [1][2] |

| Molecular Weight | 182.43 g/mol | [3] |

| Appearance | White to light yellow or brown crystalline powder/solid. | [4] |

| Melting Point | 66-68 °C | |

| Boiling Point | ~234 °C | |

| Solubility | Soluble in methanol, ethanol, and acetone; limited solubility in water. | [4] |

| CAS Number | 6515-09-9 | [4] |

Spectroscopic Data:

-

¹³C NMR Spectroscopy: PubChem indicates the availability of ¹³C NMR spectra, although specific peak data is not provided.[5] Based on the principles of NMR spectroscopy and data for other chlorinated pyridines, the carbon atoms directly bonded to chlorine atoms would be expected to show resonances at lower field (higher ppm values) due to the deshielding effect of the electronegative chlorine atoms.[6][7]

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic peaks for C-Cl stretching, C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations. While a specific spectrum for this compound is not available, data for related compounds like 2-chloro-6-methyl pyridine can provide a reference for the expected regions of absorption.[8]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the chlorination of pyridine or its derivatives. Below are detailed experimental protocols for two common methods.

Chlorination of 2,6-Dichloropyridine (B45657)

This method involves the direct chlorination of 2,6-dichloropyridine using a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser, combine 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous ferric chloride (FeCl₃).[9]

-

Heating: Heat the reaction mixture to a temperature of 100-120 °C with stirring.[9]

-

Chlorination: Slowly introduce chlorine gas into the reaction mixture through the gas inlet tube. Monitor the reaction progress by gas chromatography.[9]

-

Work-up: Once the reaction is complete, cool the system to 100 °C.[9]

-

Purification: Subject the reaction mixture to vacuum distillation. Collect the fraction boiling at 118-124 °C under a pressure of -12.8 MPa to obtain this compound.[9]

Synthesis from Nicotinamide (B372718)

This multi-step synthesis starts from nicotinamide and proceeds through several intermediates.[10]

Experimental Protocol:

-

Step 1: Synthesis of 3-Aminopyridine (B143674) (Hofmann Rearrangement):

-

In a reactor, add 500g of a 10% sodium hydroxide (B78521) solution and cool to below 10°C.

-

Add 61g of nicotinamide while stirring to form a white suspension.

-

Slowly add 343g of a 12.5% sodium hypochlorite (B82951) solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.

-

Heat the mixture to approximately 90°C and maintain for 2-3 hours until the nicotinamide content is less than 0.1% as determined by liquid chromatography.

-

-

Step 2: Synthesis of 2,6-Dichloro-3-aminopyridine (Chlorination):

-

To a reactor, add 551.6 g of 37% hydrochloric acid and slowly add 43.8 g of the 3-aminopyridine obtained in the previous step.

-

Cool the solution to below 15°C and add 74g of a 30% hydrogen peroxide solution dropwise.

-

After the addition, raise the temperature to 35-45°C and maintain for 3-5 hours until the 3-aminopyridine content is less than 0.1%.

-

-

Step 3: Synthesis of this compound (Sandmeyer Reaction):

-

Add 69.2g of the 2,6-dichloro-3-aminopyridine from Step 2 to 207g of 30% industrial hydrochloric acid and cool to below 0°C.

-

Slowly add 117.2g of a 30% sodium nitrite (B80452) solution to form the diazonium salt.

-

In a separate reactor, prepare a solution of cuprous chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

After the addition, warm the reaction mixture and then extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization to obtain this compound.

-

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[4] One notable application is in the synthesis of the nitrification inhibitor, nitrapyrin (B159567).

Role in the Synthesis and Mechanism of Action of Nitrapyrin

Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] is a widely used agricultural chemical that inhibits the process of nitrification in soil.[5] This action helps to improve the efficiency of nitrogen-based fertilizers by preventing the rapid conversion of ammonium (B1175870) to nitrate, a form more susceptible to leaching and denitrification.

The synthesis of nitrapyrin can be achieved through the photochlorination of 2-methylpyridine. A logical extension of this is the conceptual pathway from this compound to related functionalized pyridines, highlighting its role as a versatile building block.

The mechanism of action of nitrapyrin involves the specific inhibition of the enzyme ammonia (B1221849) monooxygenase (AMO) in soil bacteria of the genus Nitrosomonas.[4][6] AMO is responsible for the first and rate-limiting step of nitrification, the oxidation of ammonia to hydroxylamine. By inhibiting this enzyme, nitrapyrin effectively slows down the entire nitrification process.

Visualizations

Logical Workflow for Synthesis of Functionalized Pyridines

The following diagram illustrates a conceptual synthetic workflow starting from pyridine, leading to this compound and its subsequent potential functionalization, conceptually similar to the synthesis of nitrapyrin.

Signaling Pathway: Inhibition of Nitrification by Nitrapyrin

This diagram illustrates the mechanism of action of nitrapyrin, a derivative of a this compound analogue, in the inhibition of the nitrification pathway.

References

- 1. This compound | 6515-09-9 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Previous spectra [qorganica.qui.uam.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6515-09-9|this compound|BLD Pharm [bldpharm.com]

- 10. 2,4,6-Trichloropyridine(16063-69-7) 1H NMR [m.chemicalbook.com]

Navigating the Solubility Landscape of 2,3,6-Trichloropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure. For a crystalline solid like 2,3,6-trichloropyridine, the dissolution process involves the overcoming of lattice energy by the solvation energy.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical supplier information, this compound exhibits solubility in several common organic solvents. It is generally described as being soluble in ethanol, acetone, and methanol.[1][2] Conversely, it has limited solubility in water.[1] This suggests that this compound, a moderately polar molecule, dissolves preferentially in polar aprotic and polar protic organic solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents (e.g., in g/100 mL or mole fraction at different temperatures) is not available in peer-reviewed journals or public databases. The following table summarizes the known qualitative solubility. Researchers are strongly encouraged to determine the quantitative solubility in their specific solvent systems using the experimental protocol provided below.

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] | Data not available |

| Methanol | CH₃OH | Polar Protic | Soluble[2] | Data not available |

| Water | H₂O | Polar Protic | Limited[1] | Data not available |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following is a detailed methodology for the accurate determination of the equilibrium solubility of this compound in an organic solvent of interest. This method, known as the shake-flask method, is a widely accepted standard for solubility measurements.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Screw-capped vials

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid is crucial to ensure that a true equilibrium saturation is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. The filter should be pre-warmed to the experimental temperature to avoid precipitation.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in public literature, this guide provides the necessary qualitative information and a robust experimental protocol to empower researchers to determine this critical physicochemical property. Accurate solubility data is indispensable for the efficient and scalable use of this compound in research, development, and manufacturing. The provided methodology ensures the generation of reliable and reproducible solubility data, facilitating informed solvent selection and process optimization.

References

An In-depth Technical Guide to 2,3,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the agrochemical and pharmaceutical industries.[1][2] Its trifunctional nature, owing to the three chlorine substituents on the pyridine ring, allows for diverse chemical modifications, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, safety and handling protocols, and known applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a light yellow to brown powder or crystalline substance.[3] It is soluble in organic solvents such as methanol.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 6515-09-9 | [4] |

| Molecular Formula | C₅H₂Cl₃N | [2][4] |

| Molecular Weight | 182.43 g/mol | [4] |

| Appearance | Light yellow to Brown powder to crystal | [3] |

| Melting Point | 64.0 to 68.0 °C | [3] |

| Boiling Point | 234 °C | [3] |

| Solubility | Soluble in methanol | [3] |

| Purity (GC) | >97.0% | [3] |

Spectroscopic Data

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The most common methods involve the chlorination of pyridine or its derivatives. Below are detailed experimental protocols for two prominent synthesis methods.

Experimental Protocols

Table 2: Comparison of Synthesis Protocols for this compound

| Parameter | Method 1: Chlorination of 2,6-Dichloropyridine (B45657) | Method 2: Synthesis from Nicotinamide (B372718) |

| Starting Material | 2,6-Dichloropyridine | Nicotinamide |

| Key Reagents | Anhydrous FeCl₃, Chlorine gas | NaOH, NaOCl, HCl, H₂O₂, NaNO₂, CuCl |

| Reaction Steps | 1 | 3 |

| Overall Yield | 94.0% | 75% (crude) |

| Key Advantages | High yield, fewer steps | Utilizes readily available starting material |

| Key Disadvantages | Requires handling of toxic chlorine gas | Multi-step process, lower overall yield |

| Reference(s) | [6] | [1] |

4.1.1. Method 1: Chlorination of 2,6-Dichloropyridine

This method involves the direct chlorination of 2,6-dichloropyridine in the presence of a Lewis acid catalyst.

Experimental Procedure: [6]

-

To a 2000 mL four-necked flask, add 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous FeCl₃.

-

Heat the mixture to 120-140 °C.

-

Introduce chlorine gas into the reaction mixture.

-

Upon completion of the reaction, cool the mixture to 100 °C.

-

Perform vacuum distillation, collecting the fraction at a top temperature of 118-124 °C under -0.1 MPa pressure.

-

The final product, this compound, is obtained with a yield of 94.0% and a purity of ≥99.5%.

4.1.2. Method 2: Multi-step Synthesis from Nicotinamide

This process involves a three-step synthesis starting from the readily available nicotinamide.[1]

Step 1: Synthesis of 3-Aminopyridine (B143674) [1]

-

In a reactor, add 500g of 10% sodium hydroxide (B78521) solution and cool to below 10°C.

-

Add 61g of nicotinamide and stir to form a white turbid liquid.

-

Add dropwise 343g of 12.5% sodium hypochlorite (B82951) solution, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 0.5 hours.

-

Heat the mixture to about 90°C and maintain for 2-3 hours until the nicotinamide content is less than 0.1% as determined by liquid chromatography.

Step 2: Synthesis of 2,6-Dichloro-3-aminopyridine [1]

-

To a reactor, add 551.6 g of 37% hydrochloric acid and slowly add 43.8 g of the 3-aminopyridine synthesized in the previous step.

-

Cool the solution to below 15°C and add dropwise 74g of 30% hydrogen peroxide solution.

-

Raise the temperature to 35-45°C and maintain for 3-5 hours until the 3-aminopyridine content is less than 0.1%.

Step 3: Synthesis of this compound [1]

-

Add 69.2g of the 2,6-dichloro-3-aminopyridine from Step 2 to 207g of 30% industrial hydrochloric acid and cool to below 0°C.

-

Add 117.2g of 30% sodium nitrite (B80452) solution dropwise to form a diazonium salt solution, which is kept at about 0°C.

-

In a separate reactor, add 8.4g of cuprous chloride to 207g of 30% industrial hydrochloric acid at room temperature.

-

Under a nitrogen atmosphere, add the diazonium salt solution dropwise at about 0°C.

-

Gradually raise the temperature to 60-70°C and react for about 2 hours.

-

After completion, extract the reaction solution with dichloromethane.

-

Concentrate the organic phase to obtain crude this compound.

-

Recrystallize the crude product from toluene (B28343) and petroleum ether to obtain white crystals with a purity of 98% and a crude yield of 75%.

Synthesis Workflow Diagram

Caption: Comparative workflow of two primary synthesis routes for this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.[7] The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

A notable reaction of this compound is its selective dechlorination to produce 2,3-dichloropyridine, another valuable chemical intermediate.[8] This reaction is typically carried out via catalytic hydrogenation.

Logical Relationship of a Key Reaction

Caption: Logical workflow for the selective dechlorination of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[3]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use in a well-ventilated area.

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

First Aid (Skin): If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Understanding its chemical properties, synthesis, and safe handling is crucial for researchers and professionals in these fields. While several synthetic methods exist, the choice of a particular route will depend on factors such as starting material availability, desired scale, and environmental considerations. Further research into novel applications and more efficient, greener synthetic pathways for this versatile compound is an ongoing area of interest.

References

- 1. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6515-09-9|this compound|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

A Comprehensive Review of Synthetic Routes to 2,3,6-Trichloropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloropyridine is a crucial chemical intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals. Its specific substitution pattern makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive literature review of the primary synthetic methodologies for obtaining this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways are presented to offer a thorough understanding for researchers and professionals in the field of chemical synthesis and drug development.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into several main approaches, each with its own set of advantages and limitations regarding starting materials, reaction conditions, yield, and selectivity. The most prominent methods include the direct chlorination of substituted pyridines, multi-step synthesis from acyclic precursors, and functional group transformations of highly chlorinated pyridines.

Chlorination of 2,6-Dichloropyridine (B45657)

The direct chlorination of 2,6-dichloropyridine is one of the most common and industrially relevant methods for the synthesis of this compound. This approach can be carried out in either the liquid or gas phase, with the choice of phase and catalyst significantly influencing the reaction outcome.

Liquid-phase chlorination typically involves the reaction of 2,6-dichloropyridine with chlorine gas in the presence of a Lewis acid catalyst, most commonly ferric chloride (FeCl₃).[1][2]

Experimental Protocol:

A general procedure for the liquid-phase chlorination of 2,6-dichloropyridine is as follows:

-

To a 2000 mL four-neck flask, add 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous FeCl₃.[1]

-

Heat the reaction mixture to a temperature of 100-120 °C.[1]

-

Slowly introduce chlorine gas into the heated mixture.[1]

-

Monitor the reaction until completion.

-

Upon completion, cool the system to 100 °C.[1]

-

Subject the mixture to decompression distillation, collecting the fractions with a boiling point of 118-124 °C at a pressure of -12.8 MPa.[1] Low-concentration distillates can be recycled in subsequent batches to improve the overall yield.[1]

Quantitative Data:

| Starting Material | Catalyst | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |

| 2,6-Dichloropyridine | Anhydrous FeCl₃ | 100-120 | -12.8 MPa | 94.0 | ≥99.5 | [1][2] |

| 2,6-Dichloropyridine | Anhydrous AlCl₃ | 120-140 | -0.1 MPa | - | - | [3] |

Reaction Pathway:

Caption: Synthesis of this compound from 2,6-Dichloropyridine.

Gas-phase chlorination offers a continuous process for the synthesis of this compound and can provide high selectivity with the appropriate choice of catalyst and reaction conditions.[4]

Experimental Protocol:

A general procedure for the gas-phase chlorination of 2,6-dichloropyridine is as follows:

-

Continuously react chlorine gas with 2,6-dichloropyridine in the gas phase.[4]

-

Maintain a reaction temperature between 200 °C and 500 °C.[4]

-

The reaction is conducted in the presence of a catalyst such as attapulgite, kaolin, zeolites, activated carbon on attapulgite, ferric chloride on a pyrophyllite (B1168745) bentonite (B74815) mixture, or ferric chloride on carborundum.[4]

-

The mole ratio of chlorine to 2,6-dichloropyridine can range from 20:1 to 3:1.[4]

-

The residence time of the mixture in the reaction zone is typically between 0.1 and 20 seconds.[4]

Quantitative Data:

| Starting Material | Catalyst | Temperature (°C) | Molar Ratio (Cl₂:Substrate) | Residence Time (s) | Yield | Reference |

| 2,6-Dichloropyridine | Zeolite | 250-320 | 1.25-1.5 : 1 | - | Optimum for 2,3,6-TCP | [4] |

| 2,6-Dichloropyridine | Attapulgite, Kaolin, etc. | 200-500 | 20:1 to 3:1 | 0.1-20 | >50% (preferably >80%) | [4] |

Logical Relationship Diagram:

Caption: Gas-Phase Chlorination Workflow.

Synthesis from Pyridine (B92270)

Direct chlorination of pyridine to this compound is a more direct but often less selective method. Recent developments have focused on improving selectivity through the use of specific catalysts and reaction conditions.

A method utilizing a molecular sieve catalyst in a fixed-bed reactor has been reported for the synthesis of this compound from pyridine.[5]

Experimental Protocol:

-

A pyridine solution is used as the raw material.[5]

-

The pyridine solution is preheated and gasified, then sent to a fixed-bed reactor with a carrier gas.[5]

-

The reaction between pyridine and chlorine occurs in the presence of a molecular sieve catalyst (e.g., HZSM-5).[5]

-

The reaction temperature is maintained between 200-450 °C (preferably 300-400 °C).[5]

-

The molar ratio of pyridine to chlorine is 1:3 to 1:12.[5]

-

The weight hourly space velocity (WHSV) of pyridine is 0.12-2 h⁻¹.[5]

-

The reaction solution's pH is adjusted to 9-11 with an alkaline reagent (e.g., NaOH solution).[5]

-

The product is extracted with methylene (B1212753) chloride, and the organic phase is concentrated to obtain the crude product.[5]

-

Recrystallization from an anhydrous lower alcohol yields the pure this compound.[5]

Quantitative Data:

| Starting Material | Catalyst | Temperature (°C) | Molar Ratio (Pyridine:Cl₂) | WHSV (h⁻¹) | Yield (%) | Selectivity (%) | Reference |

| Pyridine | HZSM-5 Molecular Sieve | 200-450 | 1:3 - 1:12 | 0.12-2 | ≥90 | ≥95 | [5] |

A continuous flow reaction under ultraviolet (UV) irradiation in the presence of water has been developed for the synthesis of this compound from pyridine.[2]

Experimental Protocol:

-

Pyridine and chlorine are reacted in a continuous flow reactor in the presence of water.[2]

-

The reaction is carried out under UV irradiation with a wavelength of 300-420 nm.[2]

-

The irradiation intensity of the UV rays is between 100-5000 mW/cm².[2]

-

The resulting product is this compound.[2]

Quantitative Data:

| Starting Material | Reagents | Irradiation Wavelength (nm) | Irradiation Intensity (mW/cm²) | Yield | Reference |

| Pyridine | Chlorine, Water | 300-420 | 100-5000 | High | [2] |

Multi-step Synthesis from Nicotinamide (B372718)

A multi-step synthesis starting from nicotinamide provides an alternative route to this compound, avoiding the direct use of pyridine or its less substituted chloro-derivatives as starting materials.[6]

Experimental Protocol:

-

Synthesis of 3-Aminopyridine: Nicotinamide undergoes a Hofmann degradation reaction with a sodium hypochlorite (B82951) solution in an alkaline environment to yield 3-aminopyridine.[6]

-

Synthesis of 2,6-Dichloro-3-aminopyridine: 3-Aminopyridine is subjected to chlorination under concentrated hydrochloric acid and hydrogen peroxide conditions, catalyzed by a Lewis acid, to produce 2,6-dichloro-3-aminopyridine.[6]

-

Diazotization: The 2,6-dichloro-3-aminopyridine is reacted with sodium nitrite (B80452) at low temperature in a strong acid to form a diazonium salt solution.[1]

-

Sandmeyer Reaction: The diazonium salt solution undergoes a Sandmeyer reaction to yield the final product, this compound.[1][6]

Quantitative Data:

| Intermediate | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dichloro-3-aminopyridine | NaNO₂, HCl, Cu₂Cl₂ | 0 (diazotization), 60-70 (Sandmeyer) | 75 (crude) | [1] |

Reaction Pathway:

Caption: Multi-step synthesis of this compound from Nicotinamide.

Synthesis from 2-Chloro-5-(chloromethyl)pyridine (B46043)

A two-step chlorination process starting from 2-chloro-5-(chloromethyl)pyridine has been reported for the synthesis of a related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine, which highlights another synthetic strategy in this chemical space.[7] While not directly yielding this compound, this method demonstrates the exhaustive chlorination of substituted pyridines.

Experimental Protocol:

-

First Chlorination: 2-Chloro-5-(chloromethyl)pyridine is chlorinated with chlorine gas for 8 hours under reflux conditions in the presence of ultraviolet light to form 2-chloro-5-(trichloromethyl)pyridine.[7]

-

Second Chlorination: The intermediate, 2-chloro-5-(trichloromethyl)pyridine, is then further chlorinated with chlorine gas for 6 hours at 175 °C with WCl₆ as a catalyst to yield 2,3,6-trichloro-5-(trichloromethyl)pyridine.[7]

Quantitative Data:

| Starting Material | Intermediate | Final Product | Reaction Time (h) | Temperature (°C) | Catalyst | Reference |

| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine | 2,3,6-Trichloro-5-(trichloromethyl)pyridine | 8 (step 1), 6 (step 2) | Reflux (step 1), 175 (step 2) | UV (step 1), WCl₆ (step 2) | [7] |

Comparative Summary of Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Advantages | Disadvantages |

| Liquid-Phase Chlorination | 2,6-Dichloropyridine | Cl₂, FeCl₃ | High yield and purity, industrially applicable. | Use of corrosive and toxic chlorine gas. |

| Gas-Phase Chlorination | 2,6-Dichloropyridine | Cl₂, Various solid catalysts | Continuous process, high selectivity. | Requires specialized high-temperature equipment. |

| Molecular Sieve Catalysis | Pyridine | Cl₂, HZSM-5 | High yield and selectivity from a simple starting material. | Requires a fixed-bed reactor setup. |

| UV-Irradiated Synthesis | Pyridine | Cl₂, H₂O, UV light | Continuous flow process. | Potentially complex product mixture requiring purification. |

| From Nicotinamide | Nicotinamide | NaOCl, HCl, H₂O₂, NaNO₂, Cu₂Cl₂ | Avoids direct use of pyridine, utilizes readily available starting material. | Multi-step process with potentially lower overall yield. |

Conclusion

The synthesis of this compound can be achieved through a variety of methods, with the chlorination of 2,6-dichloropyridine being the most established and industrially significant route. Both liquid-phase and gas-phase variations of this method offer high yields and selectivity. Alternative routes starting from pyridine or nicotinamide provide viable, and in some cases, more direct or sustainable, pathways. The choice of a particular synthetic method will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the available equipment and infrastructure. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

- 1. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. guidechem.com [guidechem.com]

- 3. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

The Biological Frontier of 2,3,6-Trichloropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in the development of biologically active compounds, and its halogenated derivatives are of particular interest due to their unique chemical properties and diverse applications. Among these, 2,3,6-trichloropyridine serves as a crucial intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2][3] Its derivatives have demonstrated significant potential as herbicides, insecticides, fungicides, and antibacterial agents.[1][2][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, tailored for professionals in research and development.

Synthesis of this compound and Its Derivatives

The synthetic pathways to this compound and its subsequent derivatives are well-documented, offering various strategies to access this key intermediate and build molecular complexity.

Core Synthesis of this compound

Several methods are employed for the industrial and laboratory-scale synthesis of this compound:

-

Chlorination of 2,6-Dichloropyridine: This method involves the direct chlorination of 2,6-dichloropyridine, often in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[6][7] While effective, this process can sometimes lead to the formation of polychlorinated impurities, necessitating careful control of reaction conditions and purification steps.[7]

-

Multi-step Synthesis from Nicotinamide (B372718): A more elaborate route begins with nicotinamide. The process involves a Hofmann rearrangement to produce 3-aminopyridine, followed by chlorination to yield 2,6-dichloro-3-aminopyridine. Subsequent diazotization and a Sandmeyer-type reaction introduce the third chlorine atom to furnish this compound.[2]

-

Direct Chlorination of Pyridine: It is also possible to synthesize this compound through the direct chlorination of pyridine under specific conditions, such as UV irradiation in the presence of water.[7]

Synthesis of Derivatives

The this compound core is a versatile platform for generating a diverse library of derivatives. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) can be synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process.[1] This highlights how additional reactive sites can be installed on the pyridine ring for further functionalization.

Below is a generalized workflow for the synthesis and screening of this compound derivatives.

Biological Applications and Activities

Derivatives of this compound are primarily explored for their potent activities in crop protection and as potential therapeutic agents.

Agrochemical Applications

The main thrust of research into this compound derivatives has been in the agrochemical sector.

-

Herbicidal Activity: Many polychlorinated pyridine derivatives are precursors to or are themselves active as herbicides.[1] While specific quantitative data for 2,3,6-trichloro- derivatives are not abundant in publicly available literature, related compounds like 3,5,6-trichloro-2-pyridyloxymethyl-1,3,4-oxadiazoles have been tested for herbicidal activity.[4] The mode of action for many pyridine-based herbicides involves the disruption of key plant processes such as photosynthesis or amino acid biosynthesis.[8][9][10]

-

Insecticidal Activity: The pyridine scaffold is present in a number of commercial insecticides. Derivatives of this compound are investigated as insecticidal agents, targeting various pests.[1][11][12]

-

Fungicidal and Antibacterial Activity: The utility of these derivatives extends to controlling microbial growth. Various studies have demonstrated the antifungal and antibacterial properties of compounds derived from trichloropyridines.[4][5] For example, ester derivatives of 3,5,6-trichloropyridine-2-ol have been synthesized and evaluated for their use as antibacterial and antifungal agents.[5]

The diagram below illustrates the relationship between the core structure and its diverse biological applications.

Quantitative Biological Data

While many studies describe the synthesis of this compound derivatives for biological applications, comprehensive public data on their specific potencies (e.g., IC₅₀, MIC) are limited. The following table summarizes the types of activities investigated for related pyridine compounds, which serve as a benchmark for the potential of this compound derivatives.

| Compound Class | Biological Activity | Target Organisms | Quantitative Data Type | Reference |

| 6-chloro-pyridin-2-yl-amine derivatives | Antibacterial, Antifungal | B. subtilis, S. aureus, E. coli, F. oxysporum | Zone of Inhibition, MIC | [13] |

| 3,5,6-Trichloropyridine-2-yl(arylthio)acetate derivatives | Antibacterial, Antifungal | Not specified | Not specified | [5] |

| Pyrido[2,3-d]pyrimidine derivatives | Herbicidal | Field mustard, Wheat | % Inhibition | [14] |

| 2-Phenylpyridine derivatives | Insecticidal | Mythimna separata | % Inhibition | [15] |

| Imidazo[4,5-b]pyridine derivatives | Antibacterial | B. cereus, E. coli | Zone of Inhibition, MIC | [16] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to research and development. Below are representative methodologies for the synthesis of this compound and for the evaluation of antimicrobial activity.

Synthesis of this compound from 2,6-Dichloro-3-aminopyridine[2]

This protocol outlines the final step in a multi-step synthesis route.

-

Diazonium Salt Formation:

-

Add 69.2g of 2,6-dichloro-3-aminopyridine to 207g of 30% industrial hydrochloric acid in a suitable reactor.

-

Cool the mixture to below 0°C with constant stirring.

-

Slowly add 117.2g of a 30% sodium nitrite (B80452) solution, maintaining the temperature below 0°C.

-

After the addition is complete, keep the resulting diazonium salt solution at approximately 0°C for later use.

-

-

Sandmeyer Reaction:

-

In a separate reactor, add 8.4g of cuprous chloride to 207g of 30% industrial hydrochloric acid.

-

Under a nitrogen atmosphere, begin the dropwise addition of the cold diazonium salt solution.

-

After the addition is complete, gradually raise the temperature of the reaction mixture to 60-70°C and maintain for approximately 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Concentrate the combined organic phases to obtain crude this compound.

-

Recrystallize the crude product from a mixture of toluene (B28343) and petroleum ether to yield purified white crystals.

-

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)[17][18]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Stock Solutions:

-

Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Serial Dilutions:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from >256 µg/mL to <0.5 µg/mL.

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, fungi at ~2.5 x 10³ CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe + medium, no compound) and negative (medium only) controls.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

-

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant, albeit not fully tapped, potential in agrochemical and pharmaceutical development. The synthetic accessibility of the core structure allows for extensive chemical modification, leading to a wide range of biological activities. While the existing literature confirms its importance as a building block for herbicides, insecticides, and antimicrobial agents, there is a clear opportunity for further research to synthesize novel derivatives, quantify their biological activities through systematic screening, and elucidate their specific mechanisms of action. Such efforts will be crucial in developing next-generation products to address the ongoing challenges in agriculture and medicine.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 4. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITIES OF SOME 3,5,6-TRICHLOROPYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 6515-09-9 [chemicalbook.com]

- 7. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 8. extension.purdue.edu [extension.purdue.edu]

- 9. wssa.net [wssa.net]

- 10. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Environmental Impact and Toxicity of Chlorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated pyridines are a class of heterocyclic aromatic compounds with widespread industrial applications, notably as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their chemical stability and biological activity, while beneficial for their intended applications, also contribute to their potential as persistent and toxic environmental contaminants. This guide provides a comprehensive technical overview of the current scientific understanding of the environmental fate, toxicity, and potential remediation of chlorinated pyridines. It is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform risk assessment and guide future research.

Introduction

Pyridine (B92270) and its derivatives are introduced into the environment primarily through industrial and agricultural activities.[2] The addition of chlorine atoms to the pyridine ring significantly alters the compound's physicochemical properties, generally increasing its stability, persistence, and toxicity.[3] Concerns over chlorinated pyridines stem from their detection in various environmental compartments, including soil and groundwater, and their potential for adverse effects on non-target organisms.[4] This document synthesizes the available data on their environmental distribution, degradation pathways, and toxicological profiles, and outlines the experimental methodologies used in their assessment.

Environmental Fate and Distribution

The environmental behavior of chlorinated pyridines is governed by their physicochemical properties, which dictate their partitioning between air, water, soil, and biota.

Physicochemical Properties

The degree of chlorination and the position of the chlorine atoms on the pyridine ring are key determinants of a compound's water solubility, vapor pressure, and octanol-water partition coefficient (Log Kow). This, in turn, influences their environmental mobility and bioavailability.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Vapor Pressure | Log Kow | pKa (conjugate acid) |

| 2-Chloropyridine (B119429) | 109-09-1 | C₅H₄ClN | 113.55 | 2.5 g/100g @ 25°C[5] | 2.18 mmHg @ 25°C[6] | 1.22[6] | 0.49[6] |

| 3-Chloropyridine | 626-60-8 | C₅H₄ClN | 113.55 | Slightly soluble[7] | 4.0 mmHg[7] | 1.33[7] | 2.84[7] |

| 2,3,5,6-Tetrachloropyridine | 2402-79-1 | C₅HCl₄N | 216.87 | ~30 mg/L @ 25°C[4] | 0.02 mmHg @ 25°C[4] | 3.32 @ 25°C[4] | - |

| Pentachloropyridine | 2176-62-7 | C₅Cl₅N | 251.32 | - | 1.4 x 10⁻² mmHg @ 25°C[8] | 3.53[8] | - |

Table 1: Physicochemical Properties of Selected Chlorinated Pyridines.

Environmental Persistence and Degradation

Chlorination generally confers greater resistance to microbial degradation, leading to increased persistence in the environment.[3]

Biodegradation: Some chlorinated pyridines can undergo biotransformation. For instance, 2,3-dichloropyridine (B146566) can be transformed under anaerobic (methanogenic) conditions, but this can lead to the formation of the more persistent 2-chloropyridine.[5] Pentachloropyridine is expected to be resistant to aerobic biodegradation but may be susceptible to anaerobic dehalogenation.[8]

Photodegradation: Photolysis can be a significant degradation pathway for some chlorinated pyridines. For example, the herbicide triclopyr (B129103) (a trichlorinated pyridine derivative) has a photolysis half-life of 0.5 days in pH 7 buffered water, which extends to 1.3 days in natural water.[3]

Hydrolysis: Hydrolysis is generally not a major degradation pathway for many chlorinated pyridines under neutral pH conditions.

| Compound | Environmental Compartment | Half-life (t₁₂) | Conditions |

| 2-Chloropyridine | Anoxic aquifer slurries | > 11 months | Anaerobic |

| Triclopyr | Water | 0.5 - 7.5 days | Field studies |

| Triclopyr | Sediment | 2.8 - 4.6 days | Field studies |

| 2,3,5,6-Tetrachloropyridine | Air | ~1 week | Direct photolysis |

| 2,3,5,6-Tetrachloropyridine | Water | ~1 year | Direct photolysis (50cm depth) |

| Pentachloropyridine | Model River | 5 hours | Volatilization |

| Pentachloropyridine | Model Lake | 6 days | Volatilization |

Table 2: Environmental Half-lives of Selected Chlorinated Pyridines and Derivatives.

Environmental Distribution

Chlorinated pyridines have been detected in various environmental matrices. Dichloropyridines have been found in the North Sea.[3] At contaminated industrial sites, chloropyridines have been identified as significant groundwater contaminants, with plumes capable of migrating considerable distances from the source.[4][9]

Ecotoxicity

The toxicity of chlorinated pyridines to non-target organisms is a significant concern. The degree of toxicity is influenced by the number and position of chlorine substituents.

Aquatic Toxicity

Chlorinated pyridines can be toxic to aquatic life. The available data for a limited number of these compounds are summarized below.

| Compound | Species | Endpoint | Value | Exposure Duration |

| 2,3,5,6-Tetrachloropyridine | Daphnia magna (water flea) | EC₅₀ | 2.05 mg/L | 48 hours |

| Triclopyr | Oncorhynchus mykiss (Rainbow trout) | LC₅₀ | 12.6 mg/L | 96 hours |

| Triclopyr | Lepomis macrochirus (Bluegill sunfish) | LC₅₀ | 12.5 mg/L | 96 hours |

| Triclopyr | Daphnia magna (water flea) | MATC | 69 mg/L | 21 days |

| Pentachloropyridine | - | - | Very toxic to aquatic life | - |

Table 3: Aquatic Ecotoxicity of Selected Chlorinated Pyridines and Derivatives. MATC = Maximum Acceptable Toxicant Concentration.[3][6][10]

Terrestrial Toxicity

Data on the toxicity of chlorinated pyridines to terrestrial organisms is limited. However, their persistence in soil suggests a potential for exposure to soil-dwelling organisms.

Mammalian Toxicity and Toxicokinetics

Chlorinated pyridines can be readily absorbed through the skin and are toxic upon ingestion.[5] The liver is a primary target organ for toxicity.

Acute and Chronic Toxicity

Acute exposure to o-chloropyridine in animal studies has been shown to cause swollen and fatty livers, and at higher doses, hemorrhage and necrosis.[5] The kidneys can also be affected.[5] Repeated low-level exposures can lead to cirrhosis.[11]

| Compound | Species | Route | Endpoint | Value |

| o-Chloropyridine | Mouse | Oral | LD₅₀ | 100 mg/kg |

| o-Chloropyridine | Mouse | Intraperitoneal | LD₅₀ | 130 mg/kg |

| o-Chloropyridine | Rabbit | Dermal | LD₅₀ | 64 mg/kg |

| o-Chloropyridine | Rabbit | Intraperitoneal | LD₅₀ | 48 mg/kg |

| 2,3,5,6-Tetrachloropyridine | Rat (male) | Oral | LD₅₀ | 1414 mg/kg |

| 2,3,5,6-Tetrachloropyridine | Rat (female) | Oral | LD₅₀ | 1182 mg/kg |

| 2,3,5,6-Tetrachloropyridine | Rat | 91-day diet | NOAEL | 100 mg/kg/day |

Table 4: Acute and Sub-chronic Mammalian Toxicity of Selected Chlorinated Pyridines.[5][12]

Genotoxicity and Carcinogenicity

Some chlorinated pyridines have shown mutagenic potential. o-Chloropyridine is mutagenic in the Salmonella typhimurium assay (Ames test) with metabolic activation.[5] 3-Chloropyridine was not mutagenic in the same assay but did induce chromosomal aberrations in other cell lines.[5] Currently, there is a lack of long-term carcinogenicity studies for most chlorinated pyridines.[11]

Metabolism and Mechanisms of Toxicity

The metabolism of chlorinated pyridines is a key factor in their toxicity. For 2-chloropyridine, metabolism to 2-chloropyridine N-oxide via microsomal enzymes is a proposed mechanism for its genotoxic effects.[5] The toxicity of some pyridine derivatives may also involve covalent binding to DNA.[13] For organophosphate pesticides containing a chlorinated pyridine moiety, such as chlorpyrifos, neurotoxicity is a primary concern, mediated through the inhibition of acetylcholinesterase and the induction of oxidative stress.[14]

Experimental Protocols

Standardized and validated analytical methods are crucial for the accurate assessment of chlorinated pyridines in the environment and in toxicological studies.

Environmental Sample Analysis

The analysis of chlorinated pyridines in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

Sample Preparation:

-

Water: Solid-phase extraction (SPE) is a common method for extracting chlorinated pyridines from water samples.[7]

-

Soil and Sediment: Soxhlet or ultrasonic extraction with an appropriate organic solvent (e.g., acetonitrile, dichloromethane) is typically employed.[15]

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile chlorinated pyridines.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for the analysis of less volatile or thermally labile chlorinated pyridines.[16]

Toxicological Assays

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471: This assay is widely used to assess the mutagenic potential of chemicals.[2][3][8][12][13]

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The test chemical, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar (B569324) medium.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted after incubation. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Visualization of Key Processes

Conceptual Workflow for Environmental Analysis

Conceptual workflow for the analysis of chlorinated pyridines in environmental samples.

Proposed Mechanism of 2-Chloropyridine Genotoxicity

Proposed metabolic activation pathway leading to the genotoxicity of 2-chloropyridine.

Remediation of Contaminated Sites

The remediation of sites contaminated with chlorinated pyridines presents a challenge due to their persistence. Technologies developed for other chlorinated solvents are likely applicable.

-

In-Situ Chemical Reduction (ISCR): This involves the injection of reducing agents, such as zero-valent iron (ZVI), to promote the dechlorination of the contaminants in the subsurface.[4]

-

Thermal Remediation: Heating the subsurface can volatilize or degrade chlorinated pyridines, which can then be captured and treated.[4]

-